5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Pyridine Ring: The pyridine ring is attached via a nucleophilic substitution reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: Shares the pyridine and halogenated benzene core but lacks the pyrazole moiety.
N-benzyl-5-bromo-2-chlorobenzamide: Similar benzamide structure but with different substituents on the benzene ring.
Uniqueness
5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to the combination of its pyrazole and pyridine moieties, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-14-3-4-16(19)15(8-14)17(24)21-6-7-23-11-13(10-22-23)12-2-1-5-20-9-12/h1-5,8-11H,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCBFIQNHIPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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